molecular formula C15H13ClN2O2 B5557784 1-[2-(4-chlorophenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-one

1-[2-(4-chlorophenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-one

Cat. No.: B5557784
M. Wt: 288.73 g/mol
InChI Key: UGPWCWWBXXNIRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-(4-Chlorophenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-one is an organic compound that belongs to the class of benzimidazole derivatives. This compound is characterized by the presence of a benzimidazole core linked to a chlorophenoxyethyl group. Benzimidazole derivatives are known for their diverse biological activities, making them significant in medicinal chemistry and pharmaceutical research.

Chemical Reactions Analysis

1-[2-(4-Chlorophenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, especially at the chlorophenoxy group, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of amine derivatives.

Scientific Research Applications

1-[2-(4-Chlorophenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[2-(4-chlorophenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-one involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and disrupt cellular processes in microorganisms, leading to its antifungal and antibacterial effects . The exact pathways and molecular targets can vary depending on the specific biological context.

Comparison with Similar Compounds

1-[2-(4-Chlorophenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-one can be compared with other benzimidazole derivatives such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-[2-(4-chlorophenoxy)ethyl]-1H-benzimidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O2/c16-11-5-7-12(8-6-11)20-10-9-18-14-4-2-1-3-13(14)17-15(18)19/h1-8H,9-10H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGPWCWWBXXNIRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)N2CCOC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.